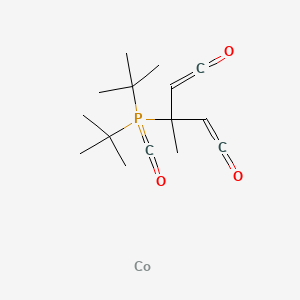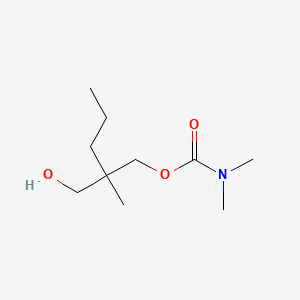![molecular formula C11H13NO B14696699 7-tert-Butyl-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one CAS No. 31562-07-9](/img/structure/B14696699.png)
7-tert-Butyl-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-tert-Butyl-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 7-tert-Butyl-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one typically involves multistep reactions starting from a 2,4-dihydroxoquinoline derivative . The synthetic route includes the following steps:
Formation of the bicyclic core: This involves cyclization reactions under specific conditions to form the azabicyclo[4.2.0]octa-1,3,5-trien-8-one core.
Introduction of the tert-butyl group: This step involves the addition of the tert-butyl group to the bicyclic core, often using tert-butyl halides in the presence of a base.
Purification and characterization: The final product is purified using techniques such as column chromatography and characterized using IR, 1H NMR, 13C NMR, and mass spectrometry.
Chemical Reactions Analysis
7-tert-Butyl-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
7-tert-Butyl-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one has several scientific research applications:
Antimicrobial Activity: This compound has shown promising results in inhibiting the growth of various bacterial strains, making it a potential candidate for developing new antibiotics.
Anticancer Activity: Studies have demonstrated its cytotoxic effects against cancer cell lines, suggesting its potential use in cancer therapy.
Molecular Docking Studies: The compound has been used in molecular docking studies to understand its binding affinity and interactions with biological targets, such as β-tubulin.
Mechanism of Action
The mechanism of action of 7-tert-Butyl-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one involves its interaction with molecular targets such as β-tubulin. The compound binds to the active pocket of β-tubulin, inhibiting its polymerization and disrupting the microtubule network, which is crucial for cell division. This leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
7-tert-Butyl-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one can be compared with other similar compounds, such as:
7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate: This compound has a similar bicyclic structure but with different functional groups, leading to variations in its chemical reactivity and biological activity.
7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one analogues: These analogues have been synthesized and evaluated for their antimicrobial and anticancer activities, showing varying degrees of efficacy.
Properties
CAS No. |
31562-07-9 |
|---|---|
Molecular Formula |
C11H13NO |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
7-tert-butyl-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one |
InChI |
InChI=1S/C11H13NO/c1-11(2,3)12-9-7-5-4-6-8(9)10(12)13/h4-7H,1-3H3 |
InChI Key |
HUOXWEMLQSIAKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]ethyl benzoate;oxalic acid](/img/structure/B14696622.png)
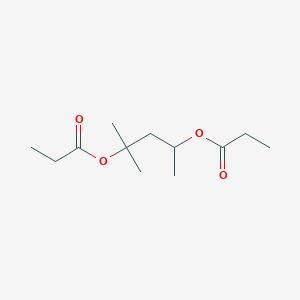
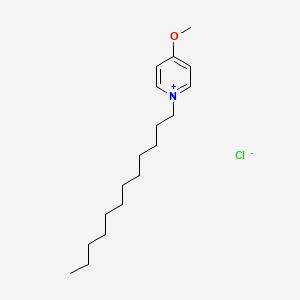
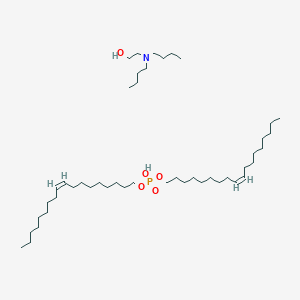
![5-[(2-Chloro-6-methylphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine](/img/structure/B14696655.png)
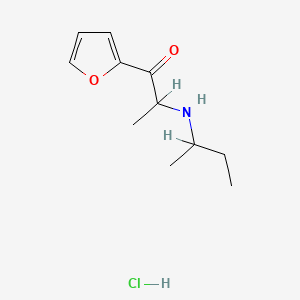

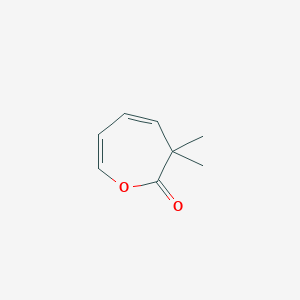
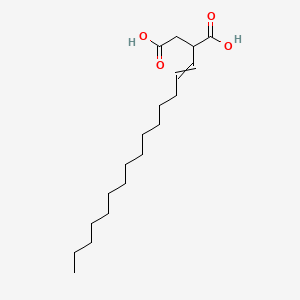

![2-[2-[(6-Oxobenzo[c]chromen-2-yl)carbamoyl]phenyl]benzoic acid](/img/structure/B14696704.png)

